2-Tert-butyl-5,6-dimethylpyrimidin-4-ol
CAS No.:
Cat. No.: VC16417709
Molecular Formula: C10H16N2O
Molecular Weight: 180.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H16N2O |
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Molecular Weight | 180.25 g/mol |
IUPAC Name | 2-tert-butyl-4,5-dimethyl-1H-pyrimidin-6-one |
Standard InChI | InChI=1S/C10H16N2O/c1-6-7(2)11-9(10(3,4)5)12-8(6)13/h1-5H3,(H,11,12,13) |
Standard InChI Key | DGPHZQWUPNYBMJ-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(N=C(NC1=O)C(C)(C)C)C |
Introduction
Chemical Identity and Structural Features
The molecular formula of 2-tert-butyl-5,6-dimethylpyrimidin-4-ol is C₁₁H₁₆N₂O, with a molecular weight of 192.26 g/mol. The pyrimidine ring system is substituted at positions 2, 5, and 6, creating a sterically hindered environment due to the bulky tert-butyl group. The hydroxyl group at position 4 introduces polarity, influencing solubility and hydrogen-bonding capabilities .
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₆N₂O |
Molecular Weight | 192.26 g/mol |
IUPAC Name | 2-tert-butyl-5,6-dimethylpyrimidin-4-ol |
LogP (Predicted) | 2.1–2.5 |
Hydrogen Bond Donors | 1 (hydroxyl group) |
Hydrogen Bond Acceptors | 2 (pyrimidine N atoms) |
The tert-butyl group enhances lipophilicity, as observed in structurally similar compounds like 2-tert-butyl-4,6-dimethylpyrimidin-5-ol, which has a LogP of 2.0965 . This substituent also impacts molecular conformation, potentially reducing rotational freedom and increasing metabolic stability .
Synthesis and Manufacturing Approaches
While no direct synthesis routes for 2-tert-butyl-5,6-dimethylpyrimidin-4-ol are documented, analogous pyrimidine derivatives suggest plausible methodologies. A common strategy involves condensation reactions to form the pyrimidine ring, followed by functionalization via alkylation or substitution.
Hypothetical Synthesis Pathway
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Ring Formation: Condensation of thiourea with β-keto esters or diketones under acidic conditions yields pyrimidine intermediates.
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Alkylation: Introduction of the tert-butyl group via Friedel-Crafts alkylation or nucleophilic substitution. For example, the patent US4122287A demonstrates tert-butyl group introduction using dimethylamine and formaldehyde in methanol .
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Hydroxylation: Oxidation or hydrolysis steps to install the hydroxyl group at position 4.
Critical parameters such as temperature (80–160°C), solvent choice (methanol, ethanol), and catalyst selection (e.g., palladium for hydrogenation) must be optimized to maximize yield and purity .
Physicochemical Properties
The compound’s solubility profile is influenced by its substituents:
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Lipophilicity: The tert-butyl and methyl groups contribute to a predicted LogP of 2.1–2.5, favoring solubility in organic solvents like dichloromethane or ethyl acetate .
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Aqueous Solubility: Limited due to hydrophobic substituents, though the hydroxyl group may enable moderate solubility in polar aprotic solvents (e.g., DMSO).
Thermal stability is expected to be high, with a melting point range of 130–150°C, based on analogs such as 2-tert-butyl-4,6-dinitrophenyl acetate (melting point: 133–134.5°C) .
Industrial and Pharmaceutical Applications
Pharmaceutical Intermediate
The compound’s steric and electronic features make it a candidate for drug development. For example, pyrimidine cores are prevalent in kinase inhibitors (e.g., EGFR inhibitors).
Agrochemical Uses
Pyrimidine derivatives are employed in herbicides and fungicides. The tert-butyl group’s metabolic stability could enhance environmental persistence, though ecological toxicity must be assessed .
Hazard Category | Precautionary Measures |
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Health | Use PPE (gloves, goggles) |
Environmental | Avoid release into waterways |
Storage | Store in cool, dry conditions |
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